5-ethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene sulfonamide group linked to an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions involving 2-aminopyridine and suitable aldehydes or ketones.
Attachment of the thiophene sulfonamide group: This step often involves sulfonation reactions followed by coupling with the imidazo[1,2-a]pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-ethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These include compounds like zolpidem and alpidem, which are known for their pharmacological activities.
Thiophene Sulfonamides: Compounds such as celecoxib and valdecoxib, which are used as anti-inflammatory agents.
Uniqueness
5-ethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide is unique due to its combined structural features of both imidazo[1,2-a]pyridine and thiophene sulfonamide, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-ethyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-3-14-6-7-15(22-14)23(20,21)17-9-8-13-11-19-10-4-5-12(2)16(19)18-13/h4-7,10-11,17H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWKEVBAZZUVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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